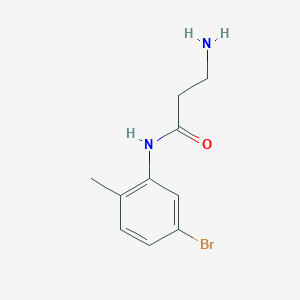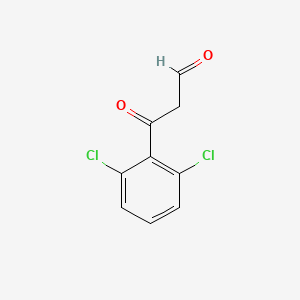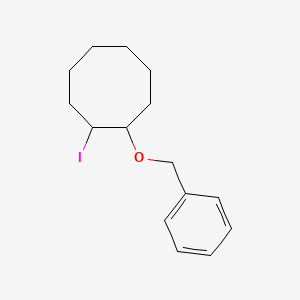
3-amino-N-(5-bromo-2-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(5-bromo-2-methylphenyl)propanamide: is an organic compound with the molecular formula C10H13BrN2O It is a derivative of propanamide, featuring an amino group, a bromine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(5-bromo-2-methylphenyl)propanamide typically involves the following steps:
Bromination: The starting material, 2-methylphenylamine, undergoes bromination to introduce a bromine atom at the 5-position of the phenyl ring.
Amidation: The brominated intermediate is then reacted with 3-aminopropanoic acid or its derivatives under appropriate conditions to form the desired propanamide compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and amidation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-amino-N-(5-bromo-2-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Hydrogenated derivatives with the bromine atom replaced by hydrogen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-amino-N-(5-bromo-2-methylphenyl)propanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study the effects of brominated phenyl derivatives on cellular processes and enzyme activities.
Industry: In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals, dyes, and polymers, contributing to the development of new materials with desirable properties.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-bromo-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-bromo-N-(2-methylphenyl)propanamide
- 3-amino-N-(4-bromo-2-methylphenyl)propanamide
- N-(3-amino-2-methylphenyl)propanamide
Comparison: Compared to these similar compounds, 3-amino-N-(5-bromo-2-methylphenyl)propanamide is unique due to the specific positioning of the bromine atom and amino group on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
3-amino-N-(5-bromo-2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13BrN2O/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3,(H,13,14) |
InChI Key |
JMSYEUOWWTXVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)
![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)








